molecular formula C21H16N4O5 B2538506 N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1171240-32-6

N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2538506
CAS No.: 1171240-32-6
M. Wt: 404.382
InChI Key: DWYQLLFWKVDTRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H16N4O5 and its molecular weight is 404.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multi-Component Reactions for Heterocyclic Synthesis

The compound N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide is of significant interest due to its potential applications in synthesizing complex heterocycles. Multi-component reactions (MCRs) have been highlighted as an atom economical, straightforward, and eco-friendly approach for the synthesis of such complex molecules. This method facilitates the construction of diverse heterocyclic compounds, including fused heterocycles like pyrimidine-chromene and pyrazolo-pyrimidine, among others. The versatility of MCRs in accessing a broad range of heterocycles from a wide choice of reactants underscores the potential of compounds like this compound in drug discovery and development (Dhanalakshmi, Jeya, Anbarasu, & Sivamurugan, 2021).

Role in Central Nervous System Drug Synthesis

Heterocycles play a pivotal role in synthesizing compounds with potential central nervous system (CNS) activity. The structural versatility offered by compounds with furan and pyrazolo[3,4-b]pyridine motifs enables the development of new CNS acting drugs. These heterocycles are foundational in designing molecules that can target a range of CNS effects from depression to convulsion, indicating their broad applicability in medicinal chemistry (Saganuwan, 2017).

Pyrazolo[3,4-b]pyridine in Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold is particularly versatile for interacting with kinases through multiple binding modes, making it a valuable scaffold in the design of kinase inhibitors. This adaptability has led to its use in many patents claiming kinase inhibition, covering a broad range of kinase targets. The ability of pyrazolo[3,4-b]pyridine derivatives to form hydrogen bond donor–acceptor pairs common among kinase inhibitors emphasizes its utility in therapeutic design, particularly for anti-inflammatory and anticancer drugs (Wenglowsky, 2013).

Furan Derivatives in Drug Design

Furan derivatives, such as those featured in this compound, are critical in drug design due to their role as bioactive molecules. The presence of furan and thiophene as substituents significantly impacts the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. These heteroaryl-substituted derivatives showcase a wide range of biological activities, including antiviral, antitumor, and antimicrobial properties, underscoring the importance of furanyl or thienyl substituents in the development of new therapeutic agents (Ostrowski, 2022).

Properties

IUPAC Name

N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5/c1-25-19-17(12(10-16(26)22-19)15-7-4-8-29-15)18(24-25)23-20(27)13-9-11-5-2-3-6-14(11)30-21(13)28/h2-9,12H,10H2,1H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYQLLFWKVDTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.